![molecular formula C16H16N2O2 B12559793 9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1,9-dimethyl-, ethyl ester CAS No. 142272-72-8](/img/structure/B12559793.png)
9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1,9-dimethyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1,9-dimethyl-, ethyl ester is a complex organic compound belonging to the class of β-carbolines. These compounds are known for their diverse biological activities and are often found in natural products and synthetic derivatives. The structure of this compound includes a pyridoindole core with carboxylic acid and ethyl ester functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1,9-dimethyl-, ethyl ester typically involves the following steps:
Formation of the Pyridoindole Core: This can be achieved through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of Carboxylic Acid and Ester Groups: The carboxylic acid group can be introduced via oxidation reactions, while the esterification can be achieved using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by subsequent functional group modifications. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.
Substitution: The presence of functional groups allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1,9-dimethyl-, ethyl ester has several scientific research applications:
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1,9-dimethyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
9H-Pyrido[3,4-b]indole: A simpler analog without the carboxylic acid and ester groups.
1-Methyl-9H-pyrido[3,4-b]indole: A methylated derivative with similar biological activity.
Ethyl β-carboline-3-carboxylate: Another ester derivative with comparable properties.
Uniqueness
The presence of both carboxylic acid and ethyl ester groups in 9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1,9-dimethyl-, ethyl ester provides unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
142272-72-8 |
|---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
ethyl 1,9-dimethylpyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C16H16N2O2/c1-4-20-16(19)13-9-12-11-7-5-6-8-14(11)18(3)15(12)10(2)17-13/h5-9H,4H2,1-3H3 |
InChI Key |
CVPKODKQQMECAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


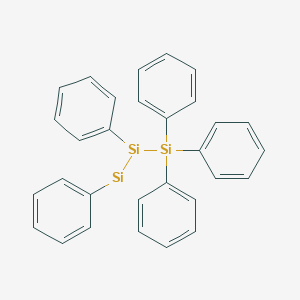
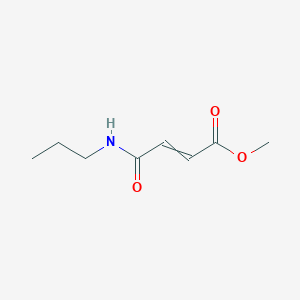
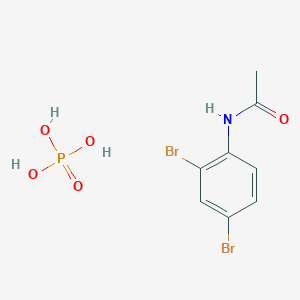
![4-[(E)-(4-Ethoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12559742.png)
![4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline](/img/structure/B12559747.png)
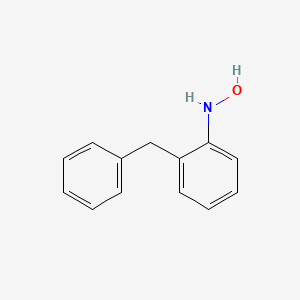
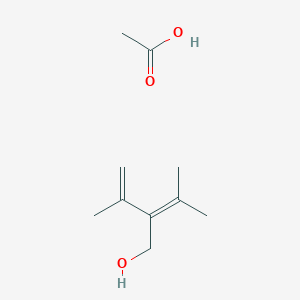

![Methyl 14-[(methanesulfonyl)oxy]tetradec-12-ynoate](/img/structure/B12559761.png)
![N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline](/img/structure/B12559771.png)
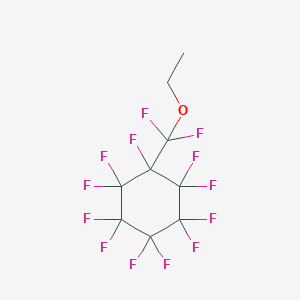
![[(4-Bromobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B12559787.png)
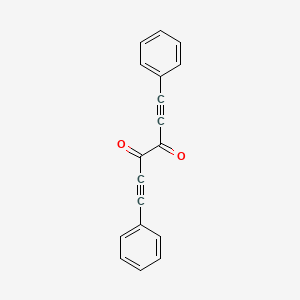
![Diethyl carbonate;hexane-1,6-diol;2-[2-(2-hydroxyethoxy)ethoxy]ethanol](/img/structure/B12559790.png)
